
Butyric acid-d8
Overview
Description
Butyric acid-d8 (deuterated butyric acid) is a stable isotope-labeled analog of butyric acid, where eight hydrogen atoms are replaced with deuterium. This compound is widely utilized as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to quantify endogenous butyric acid levels in biological samples. Its deuterated structure ensures minimal interference with non-deuterated analytes, enabling precise measurement of short-chain fatty acids (SCFAs) in complex matrices like plasma, gut microbiota cultures, and fermentation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyric acid-d8 can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium. Another method involves the use of deuterated reagents, such as deuterated water (D2O) or deuterated organic solvents, in the synthesis of butyric acid.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of deuterated substrates by specific bacterial strains, such as Clostridium tyrobutyricum. These bacteria can metabolize deuterated glucose or other deuterated carbohydrates to produce this compound. The fermentation process is typically carried out in bioreactors under anaerobic conditions, with careful control of pH, temperature, and nutrient supply to optimize yield and productivity .
Chemical Reactions Analysis
Catalytic Decarboxylation
Butyric acid-d8 undergoes hydrothermal decarboxylation in the presence of platinum catalysts (Pt/C), producing deuterated propane (C₃D₈) and carbon dioxide (CO₂) . This reaction is critical for biofuel applications.
Reaction Equation :
C₄D₈O₂ → C₃D₈ + CO₂ ↑
Optimized Conditions :
Condition | Propane Yield | CO₂ Yield |
---|---|---|
250°C, 5 bar H₂ | 53.5% | 29.3% |
300°C, 10 bar H₂ | 40.1% | 48.7% |
Isotopic labeling studies confirm that deuterium remains intact in propane, enabling precise tracking in kinetic analyses .
Metabolic Pathways
In biological systems, this compound is metabolized via mitochondrial β-oxidation and histone deacetylase (HDAC) interactions .
Energy Metabolism
Colonocytes preferentially metabolize this compound into deuterated acetyl-CoA, generating ATP:
Reaction :
C₄D₈O₂ + CoA + ATP → D₈-butyryl-CoA + AMP + PPᵢ
HDAC Inhibition
This compound acts as an HDAC inhibitor (targeting HDAC1, HDAC2, HDAC3, and HDAC8), promoting histone acetylation and transcriptional activation .
HDAC Type | Inhibition Efficiency |
---|---|
HDAC1 | IC₅₀ = 0.5 mM |
HDAC8 | IC₅₀ = 1.2 mM |
NMR Spectroscopy
¹³C and ¹H NMR data for this compound (100 mM in D₂O, pH 7.4) :
Atom | Chemical Shift (ppm) |
---|---|
C1 (C5) | 15.949 |
C4 (C6) | 186.894 |
H7 | 0.881 |
Deuterium substitution shifts carbonyl carbon (C4) upfield compared to non-deuterated butyric acid (Δδ = +2.1 ppm) .
Isotopic Purity Analysis
Mass spectrometry confirms a molar mass of 96.15 g/mol (C₄D₈O₂) with <2% protium contamination .
Scientific Research Applications
Metabolic Tracing
Butyric acid-d8 is extensively utilized as a tracer in metabolic studies to investigate the pathways of butyrate within biological systems. Its deuterated nature enables researchers to differentiate between natural and labeled molecules during experiments.
- Mechanism : Butyric acid is produced by gut microbiota through the fermentation of dietary fibers. The deuterated form allows for precise tracking of absorption, distribution, metabolism, and excretion processes in vivo.
- Case Study : In a study focusing on gut health, researchers used this compound to trace its effects on gut microbiota composition and short-chain fatty acid production, demonstrating its role in enhancing gut barrier function and reducing inflammation .
Cancer Research
Recent findings highlight butyric acid's potential as a therapeutic agent in cancer treatment. Its ability to modulate immune responses and influence tumor microenvironments makes it a valuable compound for cancer research.
- Mechanism : Butyric acid acts as an HDAC inhibitor, promoting histone acetylation and altering gene expression related to cell proliferation and apoptosis . This action has been linked to increased differentiation of T regulatory cells (Tregs) and enhanced anti-tumor immunity.
- Case Study : A study showed that elevated levels of butyrate in cancer patients correlated with improved progression-free survival (PFS) rates in solid tumors such as lung cancer. The study indicated that butyrate enhances the activity of natural killer (NK) cells and promotes the differentiation of naïve T cells into Tregs .
Immunological Applications
This compound plays a crucial role in modulating immune responses, particularly through its effects on T cell differentiation and cytokine production.
- Mechanism : It influences the immune system by enhancing the differentiation of naïve T cells into regulatory T cells (Tregs) and promoting antibody production by B cells . This modulation is essential for maintaining immune homeostasis.
- Case Study : Research demonstrated that this compound administration resulted in increased IL-10 production and elevated counts of peripheral blood Tregs, highlighting its potential as an immunotherapeutic agent .
Bioprocess Optimization
In biopharmaceutical production, this compound is used to enhance cellular productivity during the manufacturing of therapeutic proteins.
- Mechanism : By supplementing cell cultures with this compound, researchers observed improved immunoglobulin G (IgG) productivity due to its effects on gene expression related to protein biosynthesis . The compound also influences cellular metabolism, leading to higher yields in bioprocesses.
- Case Study : A recent study reported a 96% increase in IgG productivity in CHO cell cultures supplemented with this compound compared to control cultures. This enhancement was attributed to better regulation of transcription and mRNA processing .
Chemical Research
This compound is also significant in chemical research, particularly in understanding reaction mechanisms involving short-chain fatty acids.
- Mechanism : Its isotopic labeling allows chemists to track reaction pathways and intermediates during chemical synthesis processes.
- Case Study : In catalytic studies, this compound was used to analyze the oxidation processes of aliphatic alcohols, providing insights into reaction kinetics and product formation under various conditions .
Summary Table of Applications
Mechanism of Action
Butyric acid-d8 exerts its effects through several mechanisms:
Epigenetic Modulation: Acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression.
Energy Source: Serves as a primary energy source for colonocytes, promoting gut health.
Anti-inflammatory Effects: Reduces inflammation by modulating immune cell function and cytokine production.
Gut Microbiota Interaction: Influences the composition and activity of gut microbiota, which in turn affects host metabolism and health
Comparison with Similar Compounds
Non-Deuterated Butyric Acid
Butyric acid (C₄H₈O₂) is a key SCFA produced by gut microbiota through fermentation of dietary fibers. It serves as a primary energy source for colonocytes and exhibits anti-inflammatory properties by inhibiting the NF-κB pathway and reducing pro-inflammatory cytokines . Unlike butyric acid-d8, the non-deuterated form is biologically active and directly participates in metabolic processes. However, its quantification in vivo requires deuterated analogs like this compound to avoid signal overlap in analytical assays .
Other Deuterated SCFAs
Deuterated SCFAs, such as acetic acid-d4 and propionic acid-d6 , are structurally and functionally analogous to butyric acid-d6. These compounds share the following characteristics:
- Analytical Utility : All three serve as internal standards for SCFA quantification. For example, in GC-MS, this compound is monitored at m/z 94, while acetic acid-d4 and propionic acid-d6 are detected at m/z 62 and m/z 78, respectively .
- Stability : Deuterated analogs exhibit enhanced isotopic stability, reducing metabolic interference in tracer studies.
Table 1: Key Properties of Deuterated SCFAs
Compound | Molecular Formula | Detected m/z | Primary Application |
---|---|---|---|
Acetic acid-d4 | C₂D₄O₂ | 62 | Quantifying acetate in microbiota |
Propionic acid-d6 | C₃D₆O₂ | 78 | Propionate metabolism studies |
This compound | C₄D₈O₂ | 94 | Butyrate analysis in plasma/GIT |
Structural Derivatives of Butyric Acid
Butyric acid derivatives, such as butyric acid esters (e.g., diethylene glycol-modified esters), exhibit distinct physicochemical properties. For example:
- Solubility : Esterification with diethylene glycol increases water solubility from <0.1 mg/mL (butyric acid) to >50 mg/mL (diethylene glycol esters) .
- Application : Unlike this compound, ester derivatives are used to enhance drug delivery or enzymatic stability rather than analytical quantification.
Functional Analogs in Industrial Fermentation
Butyric acid production via microbial fermentation (e.g., Clostridium tyrobutyricum) is compared with other substrates:
Table 2: Fermentation Performance of C. tyrobutyricum Using Different Substrates
Substrate | Reactor Mode | Butyric Acid (g/L) | Yield (g/g) | Productivity (g/L/h) |
---|---|---|---|---|
Rice husk | Free-cell | 27.49 | 0.39 | 0.42 |
Sugarcane bagasse | FBB | 20.90 | 0.48 | 0.51 |
Corn husk | FBB | 20.80 | 0.39 | 0.42 |
Comparison with Other Deuterated Pharmaceuticals
Acetylsalicylic Anhydride-d8 is another deuterated compound used in pharmacokinetic studies. Unlike this compound, it is applied in drug metabolism research rather than SCFA analysis. Both compounds, however, leverage deuterium’s isotopic stability to improve detection accuracy in MS and NMR .
Biological Activity
Butyric acid-d8, a deuterated form of butyric acid, is a short-chain fatty acid (SCFA) that has garnered attention for its significant biological activities, particularly in the context of cancer therapy, immune modulation, and metabolic regulation. This article explores the various biological activities associated with this compound, supported by research findings and case studies.
Overview of this compound
This compound is chemically represented as with a molecular weight of 96.15 g/mol. It is primarily produced by gut microbiota through the fermentation of dietary fibers and is known for its role in maintaining gut health and influencing systemic metabolism . The compound is also utilized in metabolic studies as a tracer to understand its pathways within the human body .
- Histone Deacetylase Inhibition : this compound acts as an inhibitor of histone deacetylases (HDACs), leading to increased histone acetylation. This process enhances gene transcription by altering chromatin structure, thereby promoting cellular differentiation and apoptosis in cancer cells .
-
Immune Modulation : The compound influences various immune cells, enhancing their function. For instance:
- Macrophages : this compound promotes the differentiation of monocytes into macrophages, enhancing their antimicrobial and antitumor capabilities while suppressing M2 polarization .
- T Cells : It facilitates the differentiation of naïve T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune diseases .
- Metabolic Regulation : As an SCFA, this compound serves as an energy source for colonocytes and plays a role in regulating insulin sensitivity and energy homeostasis through its action on G protein-coupled receptors (GPCRs) such as HCA2 (GPR109A) .
Case Studies
- Cancer Therapy : A study highlighted that elevated fecal butyric acid levels correlate with improved progression-free survival (PFS) in patients with various solid tumors, including lung cancer. The research suggests that butyrate enhances innate immune responses against tumors .
- Immune Response Enhancement : In vivo studies demonstrated that this compound increases the population of IgA-secreting plasma cells in the intestinal tract, which correlates with enhanced B-cell function and antibody production .
Data Tables
Pharmacokinetics
This compound is metabolized by various enzymes in the human body, leading to the formation of butyryl-CoA. This metabolic pathway is crucial for its role as an energy source and in cellular signaling processes . The pharmacokinetics of this compound suggest rapid absorption and distribution within tissues, making it effective for therapeutic applications.
Future Directions
Research into this compound continues to evolve, focusing on its potential therapeutic applications beyond cancer treatment. Future studies may explore its role in metabolic disorders, inflammatory diseases, and gut health maintenance.
Q & A
Basic Research Questions
Q. How is butyric acid-d8 synthesized and characterized for use as an internal standard in mass spectrometry?
- Methodological Answer : this compound is typically synthesized via acid-catalyzed deuterium exchange using deuterated water (D₂O) or through reduction of deuterated precursors. Characterization involves nuclear magnetic resonance (NMR) to confirm deuteration levels (>98% purity) and mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 123.1 for non-deuterated vs. m/z 131.1 for d8). Purity assessment via chromatography (GC/LC) ensures minimal unlabeled contamination, critical for accurate quantification .
Q. What experimental protocols are recommended for handling and storing this compound to ensure stability?
- Methodological Answer : Store this compound in airtight, amber vials at -20°C to prevent isotopic exchange and degradation. For handling, use inert solvents (e.g., deuterated chloroform) to avoid proton contamination. Pre-cool autosampler trays during LC-MS runs to mitigate thermal degradation. Regularly validate stability via control samples spiked with d8 and analyzed over time to detect isotopic drift .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of deuterium in this compound influence its metabolic tracing compared to the non-deuterated form?
- Methodological Answer : Deuteration alters bond dissociation energies, slowing enzymatic reactions (e.g., β-oxidation) by ~2–3-fold due to C-D vs. C-H bonds. To account for KIEs, calibrate reaction rates using dual-labeled (d8 and ¹³C) standards. In microbial consortia studies, pair d8 with non-deuterated controls to distinguish isotopic effects from metabolic flux changes .
Q. What statistical approaches resolve discrepancies in this compound quantification across GC-MS and LC-MS platforms?
- Methodological Answer : Platform-specific ionization efficiencies (e.g., electron impact in GC-MS vs. electrospray in LC-MS) require cross-validation using a unified calibration curve. Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare inter-platform variability. Normalize data via internal standards (e.g., ¹³C-labeled butyrate) to correct for matrix effects .
Q. How can researchers optimize extraction protocols to recover this compound from complex biological matrices (e.g., fecal or serum samples)?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 columns and acidified methanol elution (pH 2–3) to enhance recovery. For low-abundance samples, derivatize with 3-nitrophenylhydrazine (3-NPH) to improve GC-MS sensitivity. Validate recovery rates by spiking matrices with known d8 concentrations and comparing against solvent-only controls .
Q. Data Contradiction and Reproducibility
Q. What strategies address conflicting results in this compound isotopic dilution assays across independent studies?
- Methodological Answer : Discrepancies often arise from differences in deuterium purity or matrix interferences. Standardize protocols by:
- Reporting isotopic purity (e.g., via supplier certificates or in-house NMR validation).
- Including blank matrices to assess background interference.
- Sharing raw data (e.g., via repositories like Zenodo) for cross-study reproducibility checks .
Q. Tables for Methodological Reference
Properties
IUPAC Name |
deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-FNQDQTMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584364 | |
Record name | (~2~H_7_)Butan(~2~H)oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202468-80-2 | |
Record name | (~2~H_7_)Butan(~2~H)oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202468-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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